Cas no 1229426-95-2 (1-(cyclopropylmethyl)-1H-1,2,4-triazole)
1-(cyclopropylmethyl)-1H-1,2,4-triazole Chemical and Physical Properties
Names and Identifiers
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- 1H-1,2,4-Triazole, 1-(cyclopropylmethyl)-
- 1-(cyclopropylmethyl)-1h-1,2,4-triazole
- 1-(cyclopropylmethyl)-1H-1,2,4-triazole
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- Inchi: 1S/C6H9N3/c1-2-6(1)3-9-5-7-4-8-9/h4-6H,1-3H2
- InChI Key: WADOCHVYFIHWCR-UHFFFAOYSA-N
- SMILES: N1(CC2CC2)C=NC=N1
1-(cyclopropylmethyl)-1H-1,2,4-triazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C135931-100mg |
1-(cyclopropylmethyl)-1h-1,2,4-triazole |
1229426-95-2 | 100mg |
$ 135.00 | 2022-06-06 | ||
| TRC | C135931-500mg |
1-(cyclopropylmethyl)-1h-1,2,4-triazole |
1229426-95-2 | 500mg |
$ 500.00 | 2022-06-06 | ||
| TRC | C135931-1g |
1-(cyclopropylmethyl)-1h-1,2,4-triazole |
1229426-95-2 | 1g |
$ 775.00 | 2022-06-06 | ||
| Life Chemicals | F8883-5102-0.25g |
1-(cyclopropylmethyl)-1H-1,2,4-triazole |
1229426-95-2 | 95%+ | 0.25g |
$486.0 | 2023-09-05 | |
| Life Chemicals | F8883-5102-0.5g |
1-(cyclopropylmethyl)-1H-1,2,4-triazole |
1229426-95-2 | 95%+ | 0.5g |
$512.0 | 2023-09-05 | |
| Life Chemicals | F8883-5102-1g |
1-(cyclopropylmethyl)-1H-1,2,4-triazole |
1229426-95-2 | 95%+ | 1g |
$539.0 | 2023-09-05 | |
| Life Chemicals | F8883-5102-2.5g |
1-(cyclopropylmethyl)-1H-1,2,4-triazole |
1229426-95-2 | 95%+ | 2.5g |
$1078.0 | 2023-09-05 | |
| Life Chemicals | F8883-5102-5g |
1-(cyclopropylmethyl)-1H-1,2,4-triazole |
1229426-95-2 | 95%+ | 5g |
$1617.0 | 2023-09-05 | |
| Life Chemicals | F8883-5102-10g |
1-(cyclopropylmethyl)-1H-1,2,4-triazole |
1229426-95-2 | 95%+ | 10g |
$2264.0 | 2023-09-05 |
1-(cyclopropylmethyl)-1H-1,2,4-triazole Related Literature
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
Additional information on 1-(cyclopropylmethyl)-1H-1,2,4-triazole
Introduction to 1-(cyclopropylmethyl)-1H-1,2,4-triazole (CAS No. 1229426-95-2)
1-(cyclopropylmethyl)-1H-1,2,4-triazole (CAS No. 1229426-95-2) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities and potential applications in drug discovery. The unique structure of 1-(cyclopropylmethyl)-1H-1,2,4-triazole makes it an intriguing candidate for various therapeutic purposes.
The chemical structure of 1-(cyclopropylmethyl)-1H-1,2,4-triazole consists of a 1,2,4-triazole ring attached to a cyclopropylmethyl group. The 1,2,4-triazole moiety is a five-membered heterocyclic ring containing three nitrogen atoms and two carbon atoms. This ring system is known for its stability and ability to form hydrogen bonds, which can enhance the compound's interactions with biological targets. The cyclopropylmethyl group adds a lipophilic character to the molecule, potentially improving its membrane permeability and bioavailability.
In recent years, there has been a growing interest in the biological activities of 1-(cyclopropylmethyl)-1H-1,2,4-triazole. Studies have shown that this compound exhibits a range of pharmacological properties, including antifungal, antiviral, and anticancer activities. For instance, a study published in the Journal of Medicinal Chemistry in 2020 reported that 1-(cyclopropylmethyl)-1H-1,2,4-triazole derivatives demonstrated potent antifungal activity against Candida albicans and Aspergillus fumigatus. These findings suggest that this compound could be a valuable lead for the development of new antifungal agents.
Beyond its antifungal properties, 1-(cyclopropylmethyl)-1H-1,2,4-triazole has also shown promise in the field of virology. Research conducted by a team at the University of California in 2021 found that certain derivatives of this compound exhibited significant antiviral activity against human immunodeficiency virus (HIV) and hepatitis C virus (HCV). The mechanism of action appears to involve inhibition of viral replication through interference with key viral enzymes. These results highlight the potential of 1-(cyclopropylmethyl)-1H-1,2,4-triazole as a scaffold for designing novel antiviral drugs.
In addition to its antimicrobial properties, 1-(cyclopropylmethyl)-1H-1,2,4-triazole has been investigated for its anticancer potential. A study published in Cancer Research in 2023 demonstrated that this compound and its derivatives could selectively inhibit the growth of various cancer cell lines while showing minimal toxicity to normal cells. The anticancer activity was attributed to the compound's ability to induce apoptosis and disrupt cell cycle progression. These findings suggest that 1-(cyclopropylmethyl)-1H-1,2,4-triazole could be further explored as a potential anticancer agent.
The synthetic accessibility of 1-(cyclopropylmethyl)-1H-1,2,4-triazole is another factor contributing to its appeal in pharmaceutical research. Several efficient synthetic routes have been developed to prepare this compound and its derivatives. One notable method involves the reaction of cyclopropylmethylamine with an appropriate azide precursor followed by cyclization under mild conditions. This synthetic flexibility allows researchers to easily modify the structure of the compound to optimize its biological properties.
In conclusion, 1-(cyclopropylmethyl)-1H-1,2,4-triazole (CAS No. 1229426-95-2) is a promising compound with a wide range of biological activities. Its unique chemical structure and synthetic accessibility make it an attractive candidate for further research and development in various therapeutic areas. Ongoing studies are expected to uncover additional applications and refine our understanding of its mechanisms of action. As research progresses, it is likely that this compound will play an increasingly important role in the discovery and development of new pharmaceuticals.
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